molecular formula C12H10FNS B8626328 5-Fluoro-2-phenylsulfanyl-phenylamine CAS No. 329217-09-6

5-Fluoro-2-phenylsulfanyl-phenylamine

Cat. No. B8626328
M. Wt: 219.28 g/mol
InChI Key: KKBOAEOPDADJHC-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

4-Fluoro-2-nitrophenol was reacted according to procedures similar to those described in Examples 6a, 6b, and 6c substituting benzenethiol for 4-mercaptophenol and 4-fluoro-2-nitrophenol for 4-methyl-2-nitro phenol to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](O)=[C:4]([N+:9]([O-])=O)[CH:3]=1.[SH:12][C:13]1[CH:18]=[CH:17][C:16](O)=[CH:15][CH:14]=1.CC1C=CC(O)=C([N+]([O-])=O)C=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:4]([NH2:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
6b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)N)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.